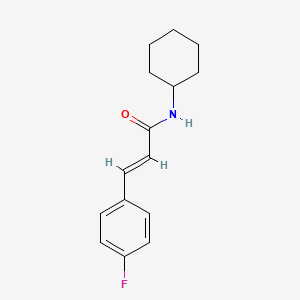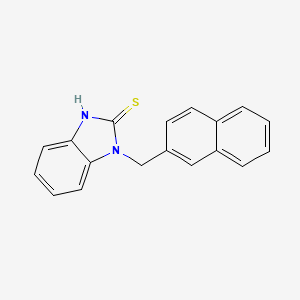![molecular formula C20H15N3O2 B5820383 4-{5-[3-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5820383.png)
4-{5-[3-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{5-[3-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a heterocyclic compound that contains both pyridine and oxadiazole rings. This compound has shown promising results in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of 4-{5-[3-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine is not fully understood. However, it has been reported to act as an inhibitor of various enzymes and receptors. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation. Additionally, it has also been reported to act as an antagonist of the adenosine A2A receptor, a G protein-coupled receptor that is involved in various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{5-[3-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine are diverse and depend on the specific application. In the field of medicinal chemistry, this compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. Additionally, it has also been studied for its potential as an antimicrobial agent. In the field of bioimaging, this compound has shown excellent fluorescent properties, making it a promising probe for imaging applications.
実験室実験の利点と制限
One of the major advantages of 4-{5-[3-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine is its versatility. It can be easily synthesized and modified to suit various scientific research applications. Moreover, it has shown excellent bioactivity in various assays, making it a promising compound for drug discovery. However, one of the limitations of this compound is its potential toxicity. Further studies are required to determine the safe dosage and potential side effects of this compound.
将来の方向性
The potential applications of 4-{5-[3-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine are vast, and further research is required to explore its full potential. Some of the future directions that can be explored include:
1. Studying the mechanism of action of this compound in more detail to understand its full potential as a drug candidate.
2. Exploring the potential of this compound as a fluorescent probe for in vivo imaging applications.
3. Studying the potential of this compound as a ligand in catalysis.
4. Investigating the potential of this compound as an antimicrobial agent.
In conclusion, 4-{5-[3-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine is a promising compound that has shown excellent results in various scientific research fields. Its unique properties make it a versatile compound that can be used in various applications, including drug discovery, bioimaging, and catalysis. Further research is required to explore its full potential and determine its safety and potential side effects.
合成法
The synthesis of 4-{5-[3-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine can be achieved through various methods. One of the most common methods is the reaction of 3-(benzyloxy)benzohydrazide with ethyl 2-bromo-5-formylpyridine-3-carboxylate in the presence of triethylamine and copper (I) iodide. This reaction leads to the formation of the desired compound with a yield of around 60%. Other methods for the synthesis of this compound have also been reported in the literature.
科学的研究の応用
The unique properties of 4-{5-[3-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine make it a promising compound for various scientific research applications. It has been extensively studied in the field of medicinal chemistry due to its potential as a drug candidate. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and infectious diseases. Moreover, it has also been studied for its potential as a fluorescent probe in bioimaging and as a ligand in catalysis.
特性
IUPAC Name |
5-(3-phenylmethoxyphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c1-2-5-15(6-3-1)14-24-18-8-4-7-17(13-18)20-22-19(23-25-20)16-9-11-21-12-10-16/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIHRGFDOXAOTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NC(=NO3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[(4-methylbenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B5820305.png)
![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-methylphenyl)benzamide](/img/structure/B5820307.png)




![3-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5820341.png)
![N-methyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide](/img/structure/B5820345.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-4,5-dimethyl-3-thiophenecarbohydrazide](/img/structure/B5820347.png)
![[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5820350.png)
![3-(3,4-dimethoxyphenyl)-5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5820356.png)


